REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH:4]([CH3:8])[CH:3]1[OH:9].OO.[O-]S([O-])(=O)=O.[Mg+2]>>[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH:4]([CH3:8])[C:3]1=[O:9] |f:2.3|
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
CC1C(C(CCC1)C)O
|
Name
|
|
Quantity
|
5.1 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].[Mg+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to 30 minutes
|
Duration
|
30 min
|
Name
|
|
Type
|
product
|
Smiles
|
CC1C(C(CCC1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 44.5 mmol | |
AMOUNT: MASS | 5.61 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |